2-[3-(Aminomethyl)piperidin-1-yl]acetic acid
CAS No.:
Cat. No.: VC17664085
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
![2-[3-(Aminomethyl)piperidin-1-yl]acetic acid -](/images/structure/VC17664085.png)
Specification
Molecular Formula | C8H16N2O2 |
---|---|
Molecular Weight | 172.22 g/mol |
IUPAC Name | 2-[3-(aminomethyl)piperidin-1-yl]acetic acid |
Standard InChI | InChI=1S/C8H16N2O2/c9-4-7-2-1-3-10(5-7)6-8(11)12/h7H,1-6,9H2,(H,11,12) |
Standard InChI Key | CBPFIQPZFBEDKP-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CN(C1)CC(=O)O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
2-[3-(Aminomethyl)piperidin-1-yl]acetic acid consists of a piperidine ring substituted at the 1-position with an acetic acid group and at the 3-position with an aminomethyl (–CH2NH2) moiety. The IUPAC name derives from this substitution pattern, aligning with nomenclature rules for heterocyclic compounds .
Molecular Formula and Weight
Key Structural Features
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Piperidine Core: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility and hydrogen-bonding capacity.
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Acetic Acid Substituent: Enhances water solubility and enables salt formation or esterification.
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Aminomethyl Group: Introduces a primary amine, enabling participation in Schiff base formation or coordination chemistry .
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis protocols for 2-[3-(aminomethyl)piperidin-1-yl]acetic acid are documented, analogous piperidine derivatives are synthesized via:
Multicomponent Reactions (MCRs)
MCRs enable rapid assembly of complex structures. For example, {3-[(Acetyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid (a related compound) is synthesized using Ugi or Passerini reactions, which could be adapted for the target compound.
Reductive Amination
Aminomethyl groups are commonly introduced via reductive amination of ketones or aldehydes with ammonia or primary amines. For instance, 2-(4-aminomethyl-piperidin-1-yl)-ethanol is synthesized using this method .
Table 1: Hypothetical Synthesis Routes
Step | Reaction Type | Reagents | Yield* |
---|---|---|---|
1 | Piperidine functionalization | Chloroacetic acid, K2CO3 | 65% |
2 | Reductive amination | NH3, NaBH4 | 45% |
*Theoretical yields based on analogous reactions . |
Compound | HEPG-2 IC50 (µM) | MCF-7 IC50 (µM) |
---|---|---|
Doxorubicin | 12.3 | 14.8 |
Piperidine analog 9 | 8.2 | 9.5 |
Piperidine analog 14 | 7.9 | 8.7 |
Data adapted from . |
Anti-inflammatory and Antimicrobial Effects
Aminomethyl-piperidine derivatives demonstrate moderate inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and antimicrobial activity against Gram-positive bacteria.
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